![molecular formula C27H39N3O9 B15168683 6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid CAS No. 648441-69-4](/img/structure/B15168683.png)
6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three hexanoic acid groups through carbonylazanediyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzene-1,3,5-triyl tris(carbonyl chloride) intermediate. This intermediate is then reacted with hexanoic acid in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Scientific Research Applications
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The benzene ring provides a stable framework that can interact with aromatic systems in biological molecules.
Comparison with Similar Compounds
Similar Compounds
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid: Known for its unique structure and versatile applications.
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid: Similar in structure but with different substituents or functional groups.
Uniqueness
The uniqueness of 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid lies in its specific combination of functional groups and the stability provided by the benzene ring. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
CAS No. |
648441-69-4 |
|---|---|
Molecular Formula |
C27H39N3O9 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
6-[[3,5-bis(5-carboxypentylcarbamoyl)benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H39N3O9/c31-22(32)10-4-1-7-13-28-25(37)19-16-20(26(38)29-14-8-2-5-11-23(33)34)18-21(17-19)27(39)30-15-9-3-6-12-24(35)36/h16-18H,1-15H2,(H,28,37)(H,29,38)(H,30,39)(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
HXSNLGCKVHRRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


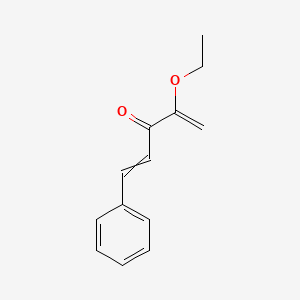
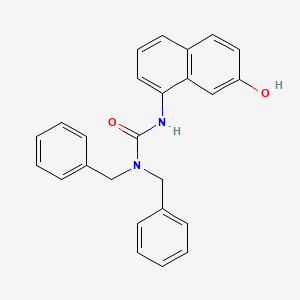

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
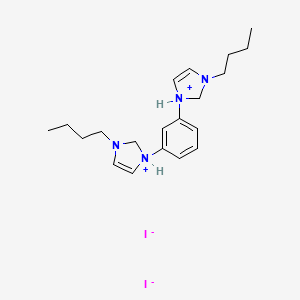
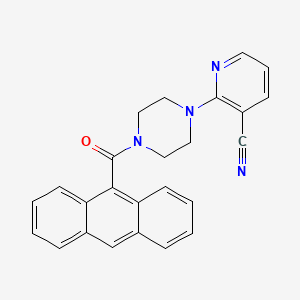

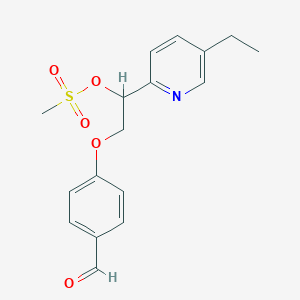

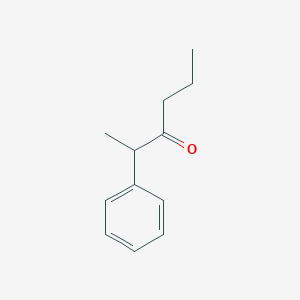
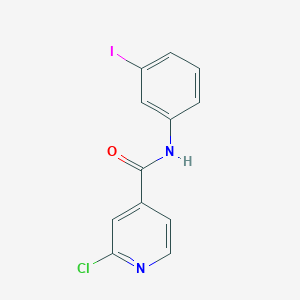
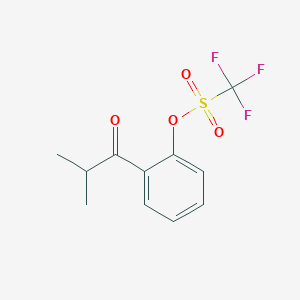

![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
